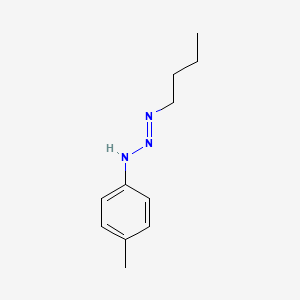

3-Butyl-1-P-tolyltriazene

Description

Overview of Triazene (B1217601) Compounds in Contemporary Chemical Research

Triazenes are a class of organic compounds characterized by the presence of a diazoamino functional group, which consists of three contiguous nitrogen atoms (-N=N-N-). In contemporary chemical research, triazenes are recognized for their versatile applications, which stem from their unique chemical properties. researchgate.net They have been investigated for their roles in organic synthesis, medicinal chemistry, and materials science. researchgate.net

One of the key features of triazenes is their ability to act as a protected form of diazonium salts, making them valuable reagents in various chemical transformations. epfl.ch Their stability towards bases and reducing agents, coupled with their reactivity towards acids, allows for their use as linkers in solid-phase synthesis and as protecting groups for amines. researchgate.netthieme-connect.de Furthermore, certain triazene derivatives have been explored for their potential biological activities. smolecule.com

The general structure of a triazene allows for a wide range of substituents to be introduced, leading to a vast library of compounds with tailored properties. This structural diversity has fueled ongoing research into their synthesis and reactivity.

Historical Development and Evolution of Alkyl-p-tolyltriazenes as Synthetic Reagents

The synthesis of 1-alkyl-3-aryltriazenes is most commonly achieved through the reaction of an arenediazonium salt with a primary amine. thieme-connect.de A well-documented procedure for the synthesis of the methyl analog, 1-methyl-3-p-tolyltriazene, involves the diazotization of p-toluidine (B81030) followed by coupling with methylamine (B109427). orgsyn.org This established method can be adapted to prepare other alkyl derivatives, including ethyl, propyl, and butyl analogs, by substituting the corresponding primary amine. orgsyn.orgorgsyn.org

Historically, alkyl-p-tolyltriazenes have been recognized for their utility as alkylating agents, particularly for the esterification of carboxylic acids. orgsyn.org This application provides a milder alternative to other alkylating agents like diazomethane. The reaction proceeds via the protonation of the triazene by the carboxylic acid, followed by the transfer of the alkyl group to the carboxylate anion with the evolution of nitrogen gas and the formation of p-toluidine.

Alternative synthetic routes to alkyl-aryl triazenes include the reaction of Grignard reagents with aryl azides. smolecule.comorgsyn.org For instance, the reaction of methylmagnesium bromide with p-tolyl azide (B81097) has been used to prepare 1-methyl-3-p-tolyltriazene. orgsyn.org While this method avoids the need for diazonium intermediates, it may result in lower yields compared to the diazonium coupling method. smolecule.com

The development of these synthetic methods has made alkyl-p-tolyltriazenes readily accessible reagents for organic synthesis, and their stability as crystalline solids facilitates their storage and handling compared to gaseous or explosive alkylating agents. orgsyn.org

Rationale for In-Depth Academic Investigation of 3-Butyl-1-p-tolyltriazene

While specific in-depth academic studies focusing solely on this compound are not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the known properties and applications of its analogs and the broader class of alkyl-aryl triazenes.

The primary academic interest in this compound likely stems from its potential as a butylating agent . The butyl group is a common alkyl chain in organic molecules, and methods for its introduction under mild conditions are of significant interest in synthetic chemistry. The use of this compound could offer a convenient and selective way to introduce a butyl group onto various functional groups, such as carboxylic acids to form butyl esters.

Furthermore, comparative studies between different alkyl-p-tolyltriazenes (e.g., methyl, ethyl, propyl, and butyl) could provide valuable insights into the structure-activity relationships of these reagents. Investigating how the nature of the alkyl group influences the reactivity, stability, and selectivity of the triazene would be a worthwhile academic pursuit. Such studies could elucidate the steric and electronic effects of the alkyl chain on the alkylation process.

The exploration of this compound in more complex synthetic transformations beyond simple alkylation could also be a fruitful area of research. For instance, its application in cross-coupling reactions or as a precursor to other functionalized butyl compounds could uncover novel synthetic methodologies.

Given that some triazene compounds exhibit biological activity, an in-depth investigation into the biological profile of this compound could also be warranted.

Compound Data

Below are tables summarizing key information for this compound and a closely related, well-studied analog, 1-Methyl-3-p-tolyltriazene.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.278 g/mol sigmaaldrich.com |

| CAS Number | 53477-45-5 sigmaaldrich.com |

| Structure | N-(butyldiazenyl)-4-methylaniline |

| Physical Form | Not specified, but likely a solid or oil at room temperature |

Table 2: Properties and Synthetic Parameters of 1-Methyl-3-p-tolyltriazene

| Property/Parameter | Value/Condition |

| Molecular Formula | C8H11N3 |

| Molecular Weight | 149.19 g/mol |

| Melting Point | 79-81 °C researchgate.net |

| Appearance | White to yellow crystalline solid orgsyn.org |

| Synthesis Method | Diazotization of p-toluidine and coupling with methylamine orgsyn.org |

| Reaction Temperature | -10 °C for diazotization and coupling orgsyn.org |

| pH for Coupling | 6.8–7.2 orgsyn.org |

| Purification Method | Sublimation or recrystallization orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

53477-45-5 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(butyldiazenyl)-4-methylaniline |

InChI |

InChI=1S/C11H17N3/c1-3-4-9-12-14-13-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,12,13) |

InChI Key |

DBHFMKOBJOOXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=NNC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 1 P Tolyltriazene and Analogous Alkyl P Tolyltriazenes

Established Synthetic Pathways for Triazenes

Two principal methods have been firmly established for the synthesis of triazenes: diazo coupling reactions with amines and reactions involving organometallic reagents.

Diazo coupling is a widely employed method for the synthesis of aryl triazenes. This reaction involves the formation of a diazonium salt from an aromatic amine, which then couples with a primary or secondary amine. researchgate.net The general scheme for this reaction begins with the diazotization of an arylamine, such as p-toluidine (B81030), using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a p-toluenediazonium salt. This intermediate is then reacted with an alkylamine, in this case, butylamine (B146782), to yield the desired 3-alkyl-1-aryl-triazene. orgsyn.org

The reaction is typically carried out in an aqueous medium, and the pH is a critical factor in the coupling step. A slightly alkaline or neutral medium is generally preferred to facilitate the reaction between the diazonium salt and the amine.

An alternative established route involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, reacting with organic azides. researchgate.net For the synthesis of a compound like 3-Butyl-1-p-tolyltriazene, this would typically involve the reaction of p-tolyl azide (B81097) with butylmagnesium bromide (a Grignard reagent). orgsyn.org This method is particularly useful for preparing triazenes with a variety of substituents that might not be compatible with the conditions of diazo coupling reactions.

Specific Synthesis Protocols for this compound

A detailed protocol for the synthesis of this compound can be adapted from the well-documented synthesis of its methyl analog, 1-methyl-3-p-tolyltriazene. orgsyn.org The procedure involves the diazotization of p-toluidine followed by coupling with butylamine.

Reaction Scheme:

Diazotization: p-CH₃C₆H₄NH₂ + NaNO₂ + 2HCl → p-CH₃C₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O

Coupling: p-CH₃C₆H₄N₂⁺Cl⁻ + 2CH₃(CH₂)₃NH₂ → p-CH₃C₆H₄N=NNH(CH₂)₃CH₃ + CH₃(CH₂)₃NH₃⁺Cl⁻

A typical laboratory procedure would involve dissolving p-toluidine in a mixture of hydrochloric acid and crushed ice, followed by the slow addition of an aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C). The resulting p-toluenediazonium chloride solution is then neutralized and slowly added to a vigorously stirred, cooled solution of butylamine.

Several factors can be optimized to improve the yield and purity of this compound.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0-5 °C during diazotization and coupling | Diazonium salts are unstable at higher temperatures and can decompose. Low temperatures are crucial for maximizing the yield of the desired product. |

| pH | 6.8-7.2 for the coupling reaction | The pH must be carefully controlled. A neutral to slightly alkaline pH facilitates the nucleophilic attack of the amine on the diazonium salt. Acidic conditions can lead to side reactions. |

| Stoichiometry | A slight excess of the amine (butylamine) | Using an excess of the amine helps to ensure the complete reaction of the diazonium salt and can also act as a base to neutralize the acid formed during the reaction. |

| Addition Rate | Slow, dropwise addition of the diazonium salt solution to the amine | Slow addition helps to maintain a low temperature and prevents the localized buildup of reactants, which could lead to the formation of byproducts. |

By carefully controlling these parameters, the formation of undesired byproducts, such as phenols from the decomposition of the diazonium salt, can be minimized.

Advanced Synthetic Approaches and Innovations for Alkyl-p-tolyltriazenes

Recent research has focused on developing more efficient and versatile methods for triazene (B1217601) synthesis. One innovative approach involves the base-promoted formal substitution of arylazo sulfones with amines. This method offers advantages such as the use of stable and easy-to-handle starting materials and compatibility with air, avoiding the need for light-sensitive operations.

Another area of innovation is the use of rhodium-catalyzed annulation reactions with alkynyl triazenes to create more complex heterocyclic structures. While not a direct synthesis of simple alkyl-p-tolyltriazenes, these advanced methods demonstrate the expanding utility of the triazene functional group in organic synthesis.

Analytical Procedures for Purification and Isolation of this compound

Following the synthesis, the crude this compound must be isolated and purified. A typical workup procedure involves extraction of the reaction mixture with an organic solvent such as diethyl ether. orgsyn.org The combined organic extracts are then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure.

Further purification can be achieved through several techniques:

Recrystallization: The crude product can be recrystallized from a suitable solvent, such as hexane, to obtain a more purified crystalline solid. orgsyn.orgscispace.com

Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be employed. The choice of eluent would depend on the polarity of the compound and impurities.

Sublimation: For thermally stable triazenes, vacuum sublimation can be an effective purification method. orgsyn.org

The identity and purity of the final product are confirmed using various analytical techniques:

Chemical Reactivity and Mechanistic Elucidation of 3 Butyl 1 P Tolyltriazene

Decomposition Pathways and Stability Profiles

The stability of 3-Butyl-1-p-tolyltriazene is limited, and it readily undergoes decomposition through several mechanisms. The specific pathway is highly dependent on the surrounding chemical environment, leading to different sets of products and reactive intermediates.

In the presence of acids, this compound undergoes rapid decomposition. This process is a key feature of its chemistry and is fundamental to its application as an alkylating agent. The mechanism of acid-catalyzed decomposition for substituted triazenes has been extensively studied. cas.cz

The reaction is initiated by the protonation of the triazene (B1217601) chain. cas.cz Theoretical and experimental evidence suggests that the most likely site of protonation is the nitrogen atom N3, which is adjacent to the butyl group. This initial, rapid pre-equilibrium step is followed by the rate-determining cleavage of the N2–N3 bond. cas.cz This heterolytic cleavage results in the formation of a stable p-tolyldiazonium cation and butylamine (B146782).

Two primary mechanisms are considered for this acid-catalyzed decomposition, depending on the nature of the substituents and the reaction medium: cas.cz

A1 Mechanism (Specific Acid Catalysis): This is a two-step, unimolecular mechanism. It involves a rapid, reversible protonation of the triazene, followed by a slow, unimolecular decomposition of the protonated intermediate to form the products. cas.cz

A-SE2 Mechanism (General Acid Catalysis): This is a bimolecular mechanism where the proton transfer from the acid and the cleavage of the N2–N3 bond occur simultaneously in the rate-determining step. cas.cz

Studies on analogous 1,3-disubstituted triazenes in low-polarity media indicate that the decomposition can be catalyzed by dimers of carboxylic acids, suggesting a complex mechanism involving the formation of an associate between the triazene and two acid molecules. cas.cz The ultimate products of this decomposition are the p-tolyldiazonium salt and butylamine.

While the heterolytic (ionic) decomposition pathway dominates in acidic media, triazenes can also undergo homolytic cleavage under thermal or photochemical conditions. This pathway involves the breaking of the nitrogen-nitrogen bonds to generate radical intermediates. For this compound, homolytic fission could occur at either the N1–N2 or N2–N3 bond.

N1–N2 Cleavage: This would yield a p-tolyldiazenyl radical and a butylaminyl radical.

N2–N3 Cleavage: This would produce a p-tolyl radical, a butyl radical, and a molecule of nitrogen gas (N₂).

The formation of such radical intermediates allows for subsequent reactions, including hydrogen abstraction, dimerization, or addition to unsaturated systems. Although less common than acid-catalyzed decomposition for synthetic applications, understanding these radical pathways is crucial for assessing the thermal stability of the compound. The generation of N-aziridinyl radicals from related nitrogen heterocycles demonstrates the accessibility of strained aminyl radical intermediates in synthesis, supporting the plausibility of radical formation from triazenes. nih.gov

Alkylation Reactions Mediated by this compound

One of the most significant applications of aryl-alkyl triazenes is their use as alkylating agents. researchgate.nettaylorandfrancis.com They are considered "concealed" or precursor forms of alkylating species that are released upon decomposition. ebrary.net this compound acts as a source of a butyl group, which can be transferred to various nucleophiles.

The mechanism is directly linked to the acid-catalyzed decomposition pathway. The carboxylic acid protonates the triazene, leading to its decomposition into the p-tolyldiazonium cation and butylamine. The carboxylate anion, formed by the deprotonation of the carboxylic acid, then serves as the nucleophile. The alkylation step can be envisioned as a reaction between the carboxylate and a butylating agent derived from the decomposition. The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol. mdpi.commasterorganicchemistry.commasterorganicchemistry.com In this case, the triazene provides the alkyl group donor that reacts with the carboxylate.

This method is particularly useful because the byproducts, p-toluidine (B81030) (from the reduction of the diazonium salt) and nitrogen gas, are generally easy to separate from the desired ester product. Polymer-supported versions of alkyltriazenes have been developed to further simplify purification, allowing for a simple "mix and filter off" procedure at room temperature to obtain high yields of the ester. nih.gov

The rate of alkylation reactions mediated by this compound is intrinsically linked to the kinetics of its acid-catalyzed decomposition. Kinetic studies on the decomposition of a similar compound, 1,3-bis(4-methylphenyl)triazene, in mixtures of hexane and various carboxylic acids (acetic, isovaleric, and pivalic acids) showed a direct dependence of the observed rate constant on the mole fraction of the acid catalyst. cas.cz

Table 1: Observed Rate Constants (k_obs) for the Decomposition of 1,3-bis(4-methylphenyl)triazene in Hexane-Acid Mixtures cas.cz

Note: Data is illustrative based on trends described for a related triazene and may not represent exact experimental values.

Solvent choice has a profound impact on the reaction, particularly in heterolytic transformations. semanticscholar.orgresearchgate.net The effect depends on whether the solvent is protic or aprotic. semanticscholar.orgresearchgate.net For reactions involving protonated species and charged intermediates, such as the diazonium cation formed during decomposition, polar solvents are expected to stabilize these species more effectively than nonpolar solvents. nih.gov This stabilization of the transition state and intermediates generally leads to an acceleration of the reaction rate. For protonated triazines, the rotational energy barrier around the triazene-N bond has been shown to decrease as the solvent dielectric constant increases, consistent with the solvent's role in stabilizing the increased charge density that results from the reaction. nih.gov

Other Transformative Reactions Involving the Triazene Moiety

Beyond their role as alkylating agents via decomposition, aryl-alkyl triazenes can participate in a variety of other chemical transformations, leveraging the unique reactivity of the triazene group.

Arylation Reagents in Cross-Coupling Reactions: The aryl portion of the triazene can be transferred in transition metal-catalyzed reactions. Aryl triazenes serve as effective arylation reagents in palladium-catalyzed C-H activation and coupling with compounds like indoles and azoles. aidic.itcetjournal.it They can also engage in rhodium-catalyzed cyclization reactions. aidic.it In these processes, the triazene acts as a stable, easily handled precursor to an aryl-metal intermediate.

Azo Coupling Reactions: Triazenes like the closely related 3-Methyl-1-p-tolyltriazene can be used in azo coupling reactions. chemimpex.com This type of reaction involves the coupling of a diazonium salt (which can be generated in situ from the triazene) with an activated aromatic ring to form an azo compound (R–N=N–R'), which are often highly colored and used as dyes. chemimpex.com

Protecting Groups and Synthetic Intermediates: The triazene functionality can serve as a protecting group for amines. They are generally stable under various conditions but can be cleaved to regenerate the parent amine when needed. researchgate.netebrary.net Furthermore, the triazene moiety itself can be converted into other functional groups; for instance, they are known to transform into amines or aryl azides under specific conditions. researchgate.net

Oxidation Reactions Leading to Azo Compounds

While direct oxidation of the triazene functional group is not the most common pathway, related transformations under certain conditions can lead to the formation of azo compounds. The stability of the triazene linkage is sensitive to acidic conditions. The decomposition of diaryltriazenes in the presence of mineral acids has been shown to yield substituted azo compounds, among other products. rsc.org This transformation is technically a rearrangement and decomposition rather than a direct oxidation of the intact triazene into an azo structure.

For a 1-aryl-3-alkyltriazene like this compound, acidic conditions can protonate the triazene linkage, initiating its cleavage. This process can lead to the formation of an aryldiazonium ion (p-tolyldiazonium) and an amine (butylamine). The highly reactive aryldiazonium ion can then couple with other nucleophilic species present in the reaction mixture. If unreacted p-toluidine (a potential precursor or impurity) or other aromatic amines are present, an azo coupling reaction can occur, leading to the formation of a symmetrical or unsymmetrical azo compound.

The following table outlines the potential products from the acid-catalyzed decomposition of a related diaryltriazene, illustrating the formation of azo compounds.

| Starting Material | Reaction Conditions | Key Products |

| 1,3-di-o-cyanophenyltriazene | Mineral Acid | Substituted o-cyanoazobenzenes, 1,2,3-benzotriazine derivatives |

This table is based on findings from the decomposition of a diaryltriazene, providing a model for potential reaction pathways leading to azo compounds from triazene precursors. rsc.org

Reduction Reactions Yielding Amines

The reduction of the triazene moiety typically results in the cleavage of the N-N bonds, yielding two separate amine molecules. For an asymmetrically substituted compound like this compound, this reaction would be expected to produce p-toluidine and butylamine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of cleaving the nitrogen-nitrogen linkages.

The mechanism is analogous to the reduction of azides to primary amines. youtube.com In that case, the reduction process is driven by the formation of a highly stable nitrogen molecule (N₂) as a byproduct. youtube.com Similarly, the reduction of a triazene involves the formal cleavage of the N=N and N-N single bonds, ultimately liberating elemental nitrogen and the corresponding amine fragments after protonation during workup.

Common reducing agents and their general applicability are shown below.

| Reducing Agent | Functional Groups Reduced |

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Amides, Nitriles, Azides, Epoxides, Aldehydes, Ketones |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Alkenes, Alkynes, Carbonyls, Nitriles, Nitro groups, Azides |

This table presents common reducing agents and the functional groups they are known to reduce, including those analogous to triazenes like azides. youtube.comorganic-chemistry.org

Nucleophilic Substitution Reactions of the Triazene Group

The triazene group can act as a leaving group in certain nucleophilic substitution reactions, allowing for the introduction of other functional groups onto the aryl or alkyl backbone. This reactivity is particularly notable in reactions where the triazene is attached to an aromatic ring. The decomposition of 1-aryl-3,3-dialkyltriazenes to form aryl iodides in the presence of molecular iodine provides a clear example of the triazene moiety being displaced by a nucleophile. umich.edu

This type of reaction is significant because it allows for the conversion of an amino group (the precursor to the triazene) into another functional group, with the triazene acting as a versatile intermediate.

| Substrate | Reagent | Product |

| 1-Aryl-3,3-dialkyltriazene | I₂ | Aryl Iodide |

| 1-(4'-hydroxymethylphenyl)-3,3-diethyltriazene | I₂ / MeI | 1-Iodo-4-(hydroxymethyl)benzene |

| 1-(3'-pyridyl)-3,3-diethyltriazene | I₂ / ClCH₂CH₂Cl | 3-Iodopyridine |

This table summarizes the conversion of various aryltriazenes into aryl iodides, demonstrating the utility of the triazene group as a leaving group. umich.edu

Investigations into Tautomerism in 1,3-Disubstituted Triazenes and Relevance to this compound

1,3-Disubstituted triazenes that bear a hydrogen atom on one of the nitrogen atoms, such as this compound, can exist as two distinct tautomers. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the N1 and N3 atoms of the triazene chain.

For this compound, the two tautomeric forms are in equilibrium:

1-p-tolyl-3-butyltriazene: The proton resides on the nitrogen atom (N3) attached to the butyl group.

1-butyl-3-p-tolyltriazene: The proton resides on the nitrogen atom (N1) attached to the p-tolyl group.

The equilibrium position between these two forms is influenced by several factors, including the electronic nature of the substituents, the solvent, and the temperature. The p-tolyl group is an aryl substituent, while the butyl group is an alkyl substituent. The difference in their electronic effects (inductive and resonance) will influence the relative basicity of the N1 and N3 atoms, thereby affecting the stability of the respective conjugate acids and the position of the tautomeric equilibrium. Theoretical studies on related triazine systems have utilized Density Functional Theory (DFT) to calculate the relative stabilities and acidity of different tautomers, showing that such equilibria can be crucial for their chemical and biological activity. nih.govresearchgate.net

The existence of these tautomers is relevant to the reactivity of this compound, as each form may exhibit different reaction kinetics or pathways. For instance, in acid-catalyzed decomposition, the site of initial protonation could be influenced by the predominant tautomeric form in solution.

Advanced Spectroscopic and Structural Characterization of 3 Butyl 1 P Tolyltriazene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms.

¹H-NMR spectroscopy would be instrumental in confirming the presence and arrangement of hydrogen atoms in the 3-Butyl-1-p-tolyltriazene molecule. Based on its structure, a hypothetical ¹H-NMR spectrum would exhibit distinct signals corresponding to the protons of the butyl group and the p-tolyl group.

The expected signals for the butyl group would include:

A triplet for the terminal methyl group (-CH₃) protons.

A multiplet for the adjacent methylene (B1212753) group (-CH₂-) protons.

Another multiplet for the next methylene group (-CH₂-) in the butyl chain.

A triplet for the methylene group protons directly attached to the triazene (B1217601) nitrogen (-N-CH₂-).

The p-tolyl group would be expected to show:

A singlet for the methyl group (-CH₃) protons attached to the aromatic ring.

Two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

A data table of predicted ¹H-NMR chemical shifts is presented below, based on standard chemical shift ranges for similar functional groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Butyl -CH₃ | ~0.9 | Triplet (t) | 3H |

| Butyl -CH₂- | ~1.4 | Multiplet (m) | 2H |

| Butyl -CH₂- | ~1.6 | Multiplet (m) | 2H |

| N-CH₂- | ~3.5 | Triplet (t) | 2H |

| Tolyl -CH₃ | ~2.3 | Singlet (s) | 3H |

| Aromatic -CH | ~7.1-7.4 | Doublet (d) | 2H |

| Aromatic -CH | ~7.1-7.4 | Doublet (d) | 2H |

| N-H | Variable | Broad Singlet (br s) | 1H |

Note: This table is predictive and not based on experimental data.

Complementing the ¹H-NMR data, ¹³C-NMR spectroscopy would identify all unique carbon environments within the molecule. A hypothetical spectrum for this compound would show a specific number of signals corresponding to each distinct carbon atom in the butyl and p-tolyl moieties.

Expected signals would include:

Four distinct signals for the four carbon atoms of the butyl group.

Five signals for the p-tolyl group: one for the methyl carbon, and four for the aromatic carbons (due to symmetry, two pairs of aromatic carbons are equivalent).

A table of predicted ¹³C-NMR chemical shifts is provided below.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl -CH₃ | ~14 |

| Butyl -CH₂- | ~20 |

| Butyl -CH₂- | ~31 |

| N-CH₂- | ~50 |

| Tolyl -CH₃ | ~21 |

| Aromatic C (quaternary, C-CH₃) | ~135 |

| Aromatic C (quaternary, C-N) | ~148 |

| Aromatic CH | ~129 |

| Aromatic CH | ~113 |

Note: This table is predictive and not based on experimental data.

To unequivocally assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY experiment would show correlations between adjacent protons, confirming the sequence of the methylene groups in the butyl chain and the coupling between the aromatic protons on the tolyl ring.

HSQC: An HSQC experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₇N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

| Ion | Formula | Calculated Monoisotopic Mass |

| [M+H]⁺ | C₁₁H₁₈N₃⁺ | 192.14952 |

| [M+Na]⁺ | C₁₁H₁₇N₃Na⁺ | 214.13146 |

Note: This table contains calculated theoretical values. Experimental data is not publicly available.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. While no studies on the MS/MS analysis of derivatized this compound have been identified, this technique would be crucial for structural confirmation.

In a typical MS/MS experiment, the molecular ion ([M+H]⁺) of this compound would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide valuable structural information. Key fragmentation pathways for triazenes often involve the loss of dinitrogen (N₂) and cleavage of the alkyl chain. Expected fragment ions would include the p-tolyl cation and various fragments resulting from the breakdown of the butyl group. Analysis of these fragments would help to piece together the molecular structure, confirming the connectivity of the butyl and p-tolyl groups to the triazene core.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound. By measuring the absorption of infrared radiation, this method identifies the characteristic vibrational modes of the molecule's functional groups, providing a molecular "fingerprint." The analysis of the IR spectrum allows for the confirmation of key structural features, including the N-H bond of the triazene moiety, the aromatic p-tolyl group, and the aliphatic butyl chain.

The spectrum of this compound exhibits several distinct absorption bands that correspond to specific stretching and bending vibrations. The presence of a secondary amine within the triazene group (-N=N-NH-) is typically confirmed by a moderate absorption band in the region of 3300-3500 cm⁻¹. libretexts.orgmsu.edu Aromatic C-H stretching vibrations from the p-tolyl group are observed as bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear just below 3000 cm⁻¹. udel.edulibretexts.org

A detailed assignment of the principal vibrational modes observed in the IR spectrum of this compound is presented in the table below.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3350 | N-H Stretch | Triazene (-NH-) | Medium |

| 3100-3000 | C-H Stretch | Aromatic (p-tolyl) | Medium-Weak |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl) | Strong |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium |

| ~1400 | N=N Stretch | Triazene (-N=N-) | Medium-Weak |

| 1350-1200 | C-N Stretch | Aryl-N | Medium |

Advanced Chromatographic Techniques for Purity Assessment

The assessment of purity for this compound is critical for ensuring its quality and suitability for any application. Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for this purpose. These methods separate the target compound from impurities, starting materials, and by-products, allowing for precise quantification of purity. rsc.org

Gas Chromatography (GC) is a highly effective technique for analyzing volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A Flame Ionization Detector (FID) or a mass spectrometer (MS) is commonly used for detection. The purity is determined by calculating the relative area of the main peak corresponding to this compound in the resulting chromatogram. youtube.com Methodical selection of column type, temperature programming, and carrier gas flow rate is essential for achieving optimal separation from potential impurities. gcms.cz

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that may have limited thermal stability. bas.bg In reversed-phase HPLC, the most common mode for this type of analysis, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). mdpi.com Separation occurs based on the differential partitioning of the compound and impurities between the two phases. A photodiode array (PDA) or UV-Vis detector is typically employed to monitor the column effluent. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination. researchgate.net

The tables below outline typical parameters for conducting purity analysis of this compound using GC and HPLC.

Interactive Table: Typical Gas Chromatography (GC) Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID/MS Detector |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |

| Detector Temp | 300 °C (FID) |

| Injection Volume | 1 µL (split mode) |

Interactive Table: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Instrument | HPLC with PDA/UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies of 3 Butyl 1 P Tolyltriazene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of a molecule like 3-Butyl-1-p-tolyltriazene. These calculations typically begin with a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation.

From an optimized geometry, a wealth of information can be extracted. Key parameters include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For this compound, calculations would likely reveal a nearly planar triazene (B1217601) group (N=N-N) due to π-conjugation. The butyl group, being flexible, would adopt a low-energy staggered conformation.

The electronic structure is elucidated by analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For an aryl triazene, the HOMO is typically localized on the nitrogen-rich triazene chain and the aryl ring, while the LUMO is often distributed over the aryl system.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level) This table is a hypothetical representation of expected values.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1=N2 | 1.25 |

| N2-N3 | 1.34 |

| N3-C(Aryl) | 1.41 |

| N1-C(Butyl) | 1.48 |

| **Bond Angles (°) ** | |

| C(Butyl)-N1-N2 | 113.5 |

| N1-N2-N3 | 112.0 |

| N2-N3-C(Aryl) | 116.8 |

| **Dihedral Angles (°) ** | |

| C(Butyl)-N1-N2-N3 | 179.5 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone. For this compound, a key area of investigation would be its decomposition pathway. Triazenes are known to decompose under acidic or thermal conditions, typically yielding an amine and a diazonium salt, or radicals.

To model this, researchers would propose a plausible reaction coordinate. For example, the acid-catalyzed decomposition would involve protonation of one of the nitrogen atoms, followed by the cleavage of a nitrogen-nitrogen or nitrogen-carbon bond. Using computational methods, the structures of all reactants, intermediates, transition states, and products along this pathway would be calculated.

A crucial aspect of this modeling is the characterization of transition states—the highest energy point along the reaction path. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Such studies would clarify whether the decomposition is a concerted (one-step) or a stepwise process and identify the rate-determining step.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a valuable tool for confirming the structure of a synthesized compound and interpreting experimental spectra.

For this compound, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental data. This comparison helps in the unambiguous assignment of signals in the experimental spectrum, especially for complex molecules.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. These calculations provide the positions and intensities of IR absorption bands. For this compound, characteristic vibrational modes would include the N=N and N-N stretching frequencies of the triazene core, C-H stretching of the butyl and tolyl groups, and the aromatic C=C stretching modes. Comparing the computed spectrum with the experimental one can confirm the presence of key functional groups.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is a hypothetical representation of expected values.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Tolyl-CH₃ | 20.8 | 21.1 |

| Butyl-CH₃ | 13.7 | 14.0 |

| Butyl-CH₂ | 20.1 | 20.4 |

| Butyl-CH₂ | 31.5 | 31.9 |

| Butyl-CH₂ | 52.3 | 52.8 |

| Tolyl-C(ipso) | 148.2 | 148.5 |

| Tolyl-C(para) | 135.4 | 135.8 |

| Tolyl-C(ortho) | 119.5 | 120.0 |

Applications of Density Functional Theory (DFT) in Understanding Reactivity

DFT provides a range of conceptual tools and calculated parameters that help in understanding and predicting the chemical reactivity of molecules. For this compound, DFT can be used to map out the molecule's reactive sites.

One common approach is the analysis of the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution within the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this triazene, the MEP would likely show a negative potential around the nitrogen atoms, indicating their basicity and role as sites for protonation.

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions or Mulliken population analysis, can provide a more quantitative measure of reactivity. These analyses can pinpoint which specific atom in the molecule is most likely to act as a nucleophile or an electrophile. For instance, calculations would likely identify the terminal nitrogen of the triazene chain bonded to the butyl group and the nitrogen adjacent to the aryl ring as the most nucleophilic centers, which is consistent with known triazene chemistry. This information is invaluable for predicting how the molecule will interact with other reagents.

Applications of 3 Butyl 1 P Tolyltriazene in Synthetic Organic Chemistry and Analytical Methodologies

Strategic Use as an Esterifying Reagent

3-Butyl-1-p-tolyltriazene serves as a valuable reagent in synthetic organic chemistry, primarily for the esterification of carboxylic acids. This method presents a practical alternative to traditional acid-catalyzed esterification and the use of hazardous reagents like diazomethane. The reaction typically proceeds under mild conditions, offering high yields and compatibility with various functional groups.

Esterification of Carboxylic Acids in Synthetic Pathways

The use of 3-alkyl-1-aryl-triazenes for the esterification of carboxylic acids is a well-established method. The reaction involves the protonation of the triazene (B1217601) by the carboxylic acid, followed by the release of nitrogen gas and the formation of an ester and an amine byproduct. For instance, the reaction of a carboxylic acid with this compound would yield the corresponding butyl ester. This process is efficient for a wide range of carboxylic acids, from simple aliphatic acids to more complex molecules with sensitive functional groups. The reaction is often carried out in a nonpolar solvent, as the reaction rate tends to be greater in such media. orgsyn.org

The general mechanism for this esterification is advantageous because it avoids the harsh acidic conditions of Fischer esterification, which can be detrimental to sensitive substrates. mdpi.comrug.nlmasterorganicchemistry.comrug.nl The reaction proceeds smoothly at room temperature, and the evolution of nitrogen gas drives the reaction to completion. This makes this compound a useful tool for synthesizing butyl esters in multi-step organic syntheses where mild conditions are paramount. researchgate.netmedcraveonline.commdpi.com

Table 1: Examples of Carboxylic Acid Esterification

| Carboxylic Acid | Reagent | Product |

|---|---|---|

| 3,5-Dinitrobenzoic Acid | 1-Methyl-3-p-tolyltriazene | Methyl 3,5-dinitrobenzoate orgsyn.org |

| 3-Phenylpropanoic Acid | Ph3PI2 / DMAP / n-Butanol | Butyl 3-phenylpropanoate researchgate.net |

| Decanoic Acid | Ph3PI2 / DMAP / n-Butanol | Butyl decanoate researchgate.net |

| Indole-3-butyric Acid | Ph3PI2 / DMAP / n-Butanol | Butyl indole-3-butyrate researchgate.net |

Comparative Studies with Alternative Alkylating Agents (e.g., Diazomethane)

Historically, diazomethane has been a widely used reagent for the methylation of carboxylic acids due to its high reactivity and the clean nature of the reaction, which produces only nitrogen gas as a byproduct. nih.gov However, diazomethane is a highly toxic, explosive, and carcinogenic gas, making its preparation and handling extremely hazardous. nih.gov This has led to a search for safer alternatives.

3-Alkyl-1-p-tolyltriazenes, including the butyl derivative, have emerged as superior alternatives to diazomethane for several reasons. orgsyn.org Triazenes are typically crystalline, stable solids that are easier to prepare, store, and handle than diazomethane solutions. orgsyn.org The alkylation reactions with triazenes are less likely to be accompanied by side reactions. While diazomethane is primarily used for methylation, various triazenes can be synthesized to introduce a range of alkyl groups, such as ethyl, propyl, and butyl, by starting from the corresponding amine. orgsyn.org

Other alternatives to diazomethane include trimethylsilyldiazomethane, which is less explosive but still hazardous, and various other alkylating agents used in conjunction with bases. tcichemicals.com However, the triazene-based esterification offers a balance of safety, efficiency, and versatility that makes it an attractive option in many synthetic applications.

Table 2: Comparison of Alkylating Agents for Esterification

| Feature | This compound | Diazomethane |

|---|---|---|

| Physical State | Crystalline solid | Gas (used in solution) |

| Stability | Stable, easy to store orgsyn.org | Unstable, explosive nih.gov |

| Toxicity | Less toxic | Highly toxic, carcinogenic nih.gov |

| Handling | Relatively safe and easy | Requires specialized glassware and extreme caution nih.gov |

| Byproducts | Nitrogen gas and an amine | Nitrogen gas |

| Versatility | Can be synthesized for various alkyl groups (butyl, methyl, etc.) orgsyn.org | Primarily for methylation |

Derivatization Agent in Analytical Chemistry

Derivatization is a crucial step in analytical chemistry, particularly for chromatography, to enhance the volatility, thermal stability, and detectability of analytes. This compound is employed as a derivatizing agent to convert non-volatile or polar compounds into forms more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).

Gas Chromatography (GC) Derivatization for Metabolite Analysis

In metabolomics, many endogenous compounds such as organic acids, amino acids, and sugars are not sufficiently volatile for direct GC analysis. mdpi.commdpi.com Derivatization is therefore essential to reduce their polarity and increase their volatility. mdpi.comyoutube.com Alkylation, including butylation, is a common derivatization strategy. colostate.edu

This compound can be used to convert acidic metabolites into their corresponding butyl esters. This process improves their chromatographic properties, leading to better peak shapes, resolution, and sensitivity. mdpi.com For example, carboxylic acids within a complex biological extract can be esterified to their butyl derivatives, allowing for their separation and quantification by GC-MS. This approach is valuable for profiling metabolic changes in various biological and clinical studies. nih.govnih.gov

Mass Spectrometry (MS) Derivatization for Complex Biological Matrices (e.g., Phospholipid Methylation in Lipidomics)

In the field of lipidomics, mass spectrometry is a powerful tool for the comprehensive analysis of lipids. However, certain classes of phospholipids, such as phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidic acid (PA), are often analyzed in negative ion mode, while others like phosphatidylcholine (PC) are detected in positive ion mode. nih.gov This can complicate simultaneous analysis and quantification.

Derivatization of the phosphate group can overcome this limitation. While methylation using reagents like trimethylsilyldiazomethane has been shown to enable the detection of major phospholipid classes in positive ion mode, similar principles apply to butylation with this compound. nih.govnih.gov By converting the acidic phosphate moiety to a butyl ester, the ionization properties of the phospholipids are altered, allowing for their sensitive detection in positive ion mode ESI-MS. This strategy facilitates a more comprehensive and unified analysis of the lipidome from a single crude extract. nih.gov This is particularly advantageous in "shotgun lipidomics" where direct infusion mass spectrometry is used for high-throughput analysis.

Table 3: Application of Derivatization in Mass Spectrometry of Phospholipids

| Phospholipid Class | Typical Ionization Mode (Undivatized) | Ionization Mode (After Phosphate Alkylation) | Benefit of Derivatization |

|---|---|---|---|

| Phosphatidylcholine (PC) | Positive | Positive | Consistent analysis with other classes |

| Phosphatidylethanolamine (PE) | Negative | Positive | Enables detection in positive mode nih.gov |

| Phosphatidylserine (PS) | Negative | Positive | Enables detection in positive mode nih.gov |

| Phosphatidylglycerol (PG) | Negative | Positive | Enables detection in positive mode nih.gov |

| Phosphatidic Acid (PA) | Negative | Positive | Enables detection in positive mode nih.gov |

Derivatization of Phosphates and Phosphonates for Trace Analysis

The analysis of phosphates and phosphonates, including degradation products of chemical warfare agents, in environmental and biological samples is of significant interest. nih.gov These compounds are highly polar and non-volatile, necessitating derivatization for GC-MS analysis. nih.gov

While silylation is a common technique for this purpose, alkylation offers an alternative. nih.gov this compound can be used to convert phosphonic acids to their butyl esters, rendering them suitable for GC analysis. This allows for the sensitive and selective detection of these compounds at trace levels. The resulting derivatives are often stable and provide distinct mass spectra that can be used for identification and quantification. This methodology is crucial for monitoring environmental contamination and for verification purposes related to chemical weapons conventions. nih.gov

Role as a Precursor for the Synthesis of Novel Chemical Entities

The chemical structure of this compound, featuring a reactive triazene moiety flanked by a butyl group and a p-tolyl group, positions it as a valuable intermediate in organic synthesis. The inherent reactivity of the triazene functional group allows for its transformation into various other functionalities, thereby enabling the synthesis of a diverse array of novel compounds.

One of the key applications of analogous 3-alkyl-1-aryltriazenes is in the alkylation of acidic compounds. While specific studies on this compound are not extensively documented, the reactivity pattern of similar compounds, such as 3-methyl-1-p-tolyltriazene, suggests its potential as a butylation agent. This process involves the transfer of the butyl group to a suitable nucleophile, such as a carboxylic acid, to form the corresponding butyl ester. This transformation proceeds under mild conditions and offers an alternative to traditional butylation methods.

The decomposition of this compound can also serve as a source of butyl and p-tolyl radicals, which can then participate in various radical-mediated reactions. The homolytic cleavage of the nitrogen-carbon and nitrogen-nitrogen bonds can generate these reactive intermediates, which can subsequently be trapped by radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. This pathway opens up possibilities for the synthesis of substituted aromatic and aliphatic compounds that might be challenging to access through conventional ionic reactions.

Furthermore, the triazene moiety itself can be a precursor to other nitrogen-containing heterocycles. Although direct examples involving this compound are scarce in the literature, the general chemistry of triazenes indicates their potential to undergo cyclization reactions or to serve as a synthon for the introduction of a three-nitrogen unit into a molecule. For instance, reactions with appropriate dienophiles could potentially lead to the formation of novel heterocyclic systems, expanding the chemical space accessible from this precursor.

The synthesis of N-butyl-p-toluidine can be envisioned through the reduction of this compound. This transformation would provide a straightforward route to this substituted aniline derivative, which can be a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

While the direct and detailed research findings on the application of this compound as a precursor for novel chemical entities are limited, the foundational principles of triazene chemistry strongly support its potential in this capacity. Future research in this area is anticipated to unveil specific reaction protocols and novel compounds derived from this versatile precursor.

Chemical Modification and Derivatization of 3 Butyl 1 P Tolyltriazene Analogs

Synthesis of Substituted Aryl- and Alkyltriazene Derivatives and Their Reactivity

The synthesis of 1-aryl-3-alkyltriazenes is typically achieved through the diazotization of an aromatic amine followed by coupling with a primary or secondary amine. In the context of 3-Butyl-1-p-tolyltriazene, this would involve the diazotization of p-toluidine (B81030) and its subsequent reaction with n-butylamine. The general synthetic approach allows for significant variation in both the aryl and alkyl substituents.

Synthesis of Aryl-Substituted Analogs:

Modification of the aryl group can be achieved by starting with substituted anilines. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of p-toluidine prior to diazotization would yield a series of 3-butyl-1-(substituted-phenyl)triazenes. The reactivity of these derivatives in subsequent reactions, such as electrophilic aromatic substitution, would be influenced by the nature of these substituents.

Synthesis of Alkyl-Substituted Analogs:

Similarly, the alkyl chain can be varied by employing different primary amines in the coupling reaction. The use of branched alkylamines or those containing other functional groups can lead to a diverse range of triazene (B1217601) derivatives. The reactivity of the N-H proton on the triazene backbone is a key feature, allowing for further derivatization at this position.

General Reactivity:

1-Aryl-3-alkyltriazenes are known to exhibit a range of reactivities:

Acid-catalyzed decomposition: In the presence of acid, these triazenes can decompose to form an aryl diazonium salt, an amine, and other byproducts. This reactivity is foundational to their use as "protected" diazonium species. researchgate.net

Alkylation and Acylation: The N-H proton can be substituted through reactions with alkyl halides or acyl chlorides, leading to trisubstituted triazenes.

Cyclization Reactions: Intramolecular reactions can lead to the formation of heterocyclic compounds. For example, 1-alkynyltriazenes, a related class of compounds, have been shown to undergo base-induced isomerization to 1-allenyltriazenes, which can then rearrange to form N-aminopyrazoles in the presence of a Lewis acid like ZnCl₂ nih.govresearchgate.net.

| Reactant | Reagent/Condition | Product Type | General Reactivity |

| p-Toluidine, n-Butylamine | NaNO₂, HCl | This compound | Diazotization and coupling |

| This compound | Strong Acid | p-Tolyl diazonium salt, n-Butylamine | Decomposition |

| This compound | Alkyl Halide, Base | 1,3-Disubstituted-3-alkyl-1-aryltriazene | N-Alkylation |

| This compound | Acyl Chloride, Base | N-Acyl-3-butyl-1-p-tolyltriazene | N-Acylation |

Impact of Electronic and Steric Substituent Effects on Triazene Chemical Behavior

The chemical behavior of this compound and its analogs is significantly influenced by the electronic and steric nature of substituents on both the aryl and alkyl portions of the molecule.

Electronic Effects:

Substituents on the aryl ring can modulate the stability and reactivity of the triazene linkage.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the p-tolyl ring increase the electron density on the triazene moiety, which can enhance the stability of the corresponding diazonium ion upon acid-catalyzed cleavage.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, potentially making the triazene more susceptible to nucleophilic attack and altering its decomposition pathway.

These electronic effects also play a crucial role in the coordination chemistry of these molecules, influencing the electron-donating ability of the nitrogen atoms.

Steric Effects:

The steric bulk of the substituents can have a profound impact on the reactivity and coordination geometry of triazene derivatives.

Bulky Alkyl Groups: Replacing the butyl group with a more sterically demanding group, such as a tert-butyl or neopentyl group, can hinder the approach of reagents to the triazene core, thereby affecting reaction rates.

Ortho-Substituents on the Aryl Ring: Substituents at the ortho position of the p-tolyl ring can sterically encumber the triazene functional group, influencing its conformation and its ability to act as a ligand. For instance, bulky ortho-substituents can favor the formation of specific isomers or rotamers.

| Substituent Type (on Aryl Ring) | Electronic Effect | Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃) | Increases electron density | Stabilizes diazonium intermediate |

| Electron-Withdrawing (e.g., -NO₂) | Decreases electron density | May increase susceptibility to nucleophilic attack |

| Substituent Type | Steric Effect | Impact on Reactivity |

| Bulky Alkyl Group | Increased steric hindrance | May decrease reaction rates at the triazene core |

| Ortho-Aryl Substituent | Steric hindrance around the triazene | Influences conformation and ligand behavior |

Coordination Chemistry of Triazene-Based Ligands and Organometallic Complexes

The triazene functional group, with its multiple nitrogen atoms possessing lone pairs of electrons, can act as a versatile ligand in coordination chemistry. 1-Aryl-3-alkyltriazenes can coordinate to metal centers in a variety of modes, most commonly as an anionic bidentate ligand after deprotonation of the N-H proton.

Ligand Behavior:

The deprotonated form of this compound, the 3-butyl-1-p-tolyltriazenide anion, can chelate to a metal center through the N1 and N3 nitrogen atoms, forming a stable four-membered ring. The electronic properties of the aryl and alkyl substituents can fine-tune the donor properties of the triazenide ligand.

Organometallic Complexes:

A range of organometallic complexes with triazenide ligands have been synthesized and characterized. These complexes span various transition metals, including those from Group 11 (Cu, Ag, Au) and other groups. nih.gov The coordination geometry and stability of these complexes are dependent on the metal ion, the steric bulk of the triazene ligand, and the other ligands present in the coordination sphere. For instance, polymer-bound 1-aryl-3-alkyltriazenes have been utilized as modular ligands for the synthesis of polymer-supported metal complexes. nih.gov

| Metal Ion | Typical Coordination Mode | Potential Application of Complex |

| Copper(I) | Bidentate (N1, N3) | Catalysis |

| Silver(I) | Bidentate (N1, N3) | Antimicrobial agents |

| Gold(I) | Bidentate (N1, N3) | Luminescent materials |

| Palladium(II) | Bidentate (N1, N3) | Cross-coupling catalysis |

Exploration of Triazene Derivatives in Material Science Applications

While specific applications of this compound in material science are not documented, the broader class of triazene-containing molecules has shown promise in various material applications. This is largely due to their unique electronic properties and their ability to be incorporated into larger molecular architectures.

Triazene-Containing Polymers:

The triazene moiety can be incorporated into polymer backbones or as pendant groups. Triazine-based porous organic polymers have been synthesized and explored for applications such as dye adsorption and catalysis. mdpi.com The nitrogen-rich structure of triazines and triazenes can impart specific properties to these materials, such as thermal stability and the ability to coordinate with metal ions. Sequence-defined polymers based on triazine units have also been developed, offering the potential for creating macromolecules with precisely controlled structures and functions. nih.gov

Functional Materials:

Triazene derivatives have been investigated as components in functional materials. For example, functionalized 1,3,5-triazine derivatives are used in the development of photo- and electroluminescent materials. rsc.org The ability to tune the electronic properties of the triazene system through chemical modification makes them attractive candidates for organic electronics.

| Material Type | Role of Triazene Derivative | Potential Application |

| Porous Organic Polymers | Building block of the polymer network | Gas storage, Catalysis, Adsorption |

| Sequence-Defined Polymers | Monomeric unit in the polymer chain | Biomimetic materials, Information storage |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers | Display technology, Solid-state lighting |

Future Research Directions and Emerging Opportunities for 3 Butyl 1 P Tolyltriazene

Development of Chemo- and Regioselective Synthetic Applications

Future research into 3-butyl-1-p-tolyltriazene is expected to concentrate on the development of highly chemo- and regioselective synthetic methods. Triazenes are known to act as versatile intermediates and reagents, and controlling the selectivity of their reactions is paramount for their practical application in complex molecule synthesis.

One of the primary areas of interest lies in their use as protected and activatable sources of diazonium ions or as alkylating agents under specific conditions. The butyl group in this compound can be transferred to various nucleophiles, and achieving high regioselectivity in these reactions is a key objective. For instance, in reactions with ambident nucleophiles, directing the butylation to a specific atom is a challenge that requires careful optimization of reaction parameters such as solvent, temperature, and the use of specific catalysts.

Furthermore, the development of new synthetic transformations where the triazene (B1217601) moiety actively participates in directing the stereochemical outcome of a reaction is a significant area for exploration. This could involve the design of chiral triazenes or the use of chiral catalysts to control enantioselectivity in reactions involving this compound. The inherent asymmetry in certain triazene structures could be exploited to induce chirality in prochiral substrates.

A key challenge in this area is the often-competing reaction pathways that triazenes can undergo. For instance, under acidic conditions, they can decompose to form diazonium salts, which can then participate in a variety of coupling reactions. Alternatively, they can act as alkylating agents. Future work will likely focus on developing reaction conditions that favor one pathway over the other with high fidelity.

Table 1: Potential Chemo- and Regioselective Reactions of this compound

| Reaction Type | Substrate | Potential Product | Key Challenge |

| N-Butylation | Amine | N-Butylated Amine | Controlling over-alkylation |

| O-Butylation | Phenol | Butyl Phenyl Ether | Competition with C-butylation |

| C-Butylation | Enolate | α-Butylated Ketone | Regioselectivity (O- vs. C-alkylation) |

| Suzuki Coupling | Arylboronic Acid | Butyl-substituted Biaryl | Catalyst optimization |

Integration of this compound in Flow Chemistry Systems

The integration of this compound into flow chemistry systems presents a significant opportunity to enhance the safety, efficiency, and scalability of reactions involving this compound. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters.

Given that triazenes can be thermally sensitive and their decomposition can be highly energetic, the superior heat and mass transfer characteristics of microreactors used in flow chemistry can mitigate these risks. The small reaction volumes at any given time significantly reduce the potential for thermal runaways.

Future research in this area will likely focus on the development of robust and reliable flow-based protocols for the synthesis and in-situ utilization of this compound. This could involve telescoping multiple reaction steps into a single continuous process, thereby avoiding the isolation of potentially unstable intermediates. For example, the diazotization of p-toluidine (B81030), followed by coupling with butylamine (B146782) to form the triazene, and its subsequent reaction with a nucleophile could all be performed in a continuous flow setup.

The optimization of reaction conditions in a flow system, such as residence time, temperature, and reagent stoichiometry, can be rapidly achieved using automated systems. This high-throughput screening capability will be instrumental in discovering novel applications and reaction conditions for this compound. Furthermore, the integration of in-line analytical techniques, such as IR or NMR spectroscopy, can provide real-time monitoring of the reaction progress, allowing for precise control and optimization.

Table 2: Comparison of Batch vs. Flow Chemistry for Reactions with this compound

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small volumes |

| Scalability | Challenging | Straightforward |

| Control | Less precise | Precise control over parameters |

| Reproducibility | Can be variable | High reproducibility |

Green Chemistry Principles in Triazene Synthesis and Utilization

The application of green chemistry principles to the synthesis and use of this compound is a critical area for future research. The goal is to develop more environmentally benign and sustainable chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One key aspect is the development of greener synthetic routes to this compound itself. Traditional methods often involve the use of hazardous reagents and organic solvents. Future research could explore the use of alternative, less toxic solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions. The development of catalytic methods for triazene synthesis that avoid the use of stoichiometric reagents would also be a significant advancement.

In terms of its utilization, research will focus on designing reactions that have a high atom economy, meaning that a maximum number of atoms from the reactants are incorporated into the final product. This can be achieved by developing catalytic cycles where the triazene is used as a reagent or intermediate, and the catalyst is efficiently recycled.

Furthermore, the development of biodegradable triazenes or methods for their efficient degradation after use would contribute to reducing their environmental impact. The principles of designing safer chemicals can also be applied to develop new triazene reagents with reduced toxicity and improved safety profiles.

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Triazene Chemistry |

| Prevention of Waste | High-yield synthetic methods, high atom economy reactions |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions |

| Design for Energy Efficiency | Microwave- or ultrasound-assisted synthesis, flow chemistry |

| Use of Renewable Feedstocks | Deriving starting materials from biomass |

Exploration of Catalyst Development for Triazene-Mediated Reactions

The development of novel catalysts is poised to unlock new reactivity and selectivity in reactions mediated by this compound. While some triazene reactions can proceed thermally or under acidic/basic conditions, the use of catalysts can offer milder reaction conditions, improved yields, and enhanced control over chemo-, regio-, and stereoselectivity.

Future research will likely focus on both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the design of transition metal complexes that can activate the triazene moiety in a specific manner is a promising direction. For example, catalysts could be developed to facilitate the selective cleavage of either the N1-N2 or N2-N3 bond of the triazene, leading to different reaction outcomes. The use of chiral ligands on these metal centers could also enable enantioselective transformations.

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. The immobilization of catalytically active species on solid supports, such as polymers or inorganic materials, could lead to the development of robust and reusable catalytic systems for triazene-mediated reactions. These solid-supported catalysts would be particularly well-suited for integration into flow chemistry systems.

Another emerging area is the exploration of organocatalysis for triazene reactions. Small organic molecules, such as chiral amines or phosphoric acids, could be used to activate this compound and control the stereochemical outcome of its reactions. The development of such metal-free catalytic systems would align well with the principles of green chemistry.

Table 4: Potential Catalytic Systems for this compound Reactions

| Catalyst Type | Example | Potential Application |

| Homogeneous (Transition Metal) | Palladium(0) complexes | Cross-coupling reactions |

| Homogeneous (Organocatalyst) | Chiral Brønsted acids | Enantioselective alkylations |

| Heterogeneous | Metal nanoparticles on carbon | Reductive cleavage of triazenes |

| Biocatalyst | Enzymes | Selective functionalization |

Q & A

Q. How can researchers optimize the synthesis of 3-butyl-1-p-tolyltriazene while minimizing byproduct formation?

Methodological Answer:

- Employ a factorial experimental design to systematically vary reaction parameters (e.g., temperature, solvent polarity, and molar ratios of precursors). Monitor reaction progress using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify intermediates and byproducts .

- Compare yields under ionic liquid vs. traditional organic solvents (e.g., dichloromethane), as ionic liquids may enhance reaction efficiency due to their non-volatile, biphasic properties . Tabulate results to identify optimal conditions.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?

Methodological Answer:

- Use a combination of -NMR (in deuterated DMSO) and FT-IR spectroscopy to track changes in triazene N=N bond vibrations (~1450–1600 cm) and aromatic proton shifts.

- Conduct stability assays by incubating the compound in buffered solutions (pH 3–10) for 24–72 hours. Correlate degradation products with LC-MS data (electrospray ionization, positive mode) to identify hydrolysis pathways .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Perform replicate solubility tests using standardized protocols (e.g., shake-flask method at 25°C) and report solvent purity levels.

- Apply multivariate analysis to isolate variables (e.g., solvent polarity index, hydrogen-bonding capacity) influencing discrepancies. Reference solvent databases like PubChem or Reaxys for cross-validation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in transition metal-catalyzed cross-coupling reactions?

Methodological Answer:

- Use density functional theory (DFT) calculations to model the compound’s electron density distribution and identify reactive sites (e.g., triazene nitrogen atoms). Validate predictions with X-ray crystallography of reaction intermediates .

- Conduct kinetic studies (stopped-flow UV-Vis spectroscopy) to compare activation energies in palladium- vs. nickel-catalyzed systems. Tabulate turnover frequencies (TOF) to assess catalytic efficiency .

Q. How does this compound’s electronic configuration influence its application in photoactive materials?

Methodological Answer:

- Perform cyclic voltammetry to determine redox potentials and correlate with UV-Vis absorption spectra (200–800 nm) to establish bandgap energy.

- Synthesize derivatives with electron-donating/withdrawing substituents (e.g., -OCH, -NO) and compare photoluminescence quantum yields using an integrating sphere setup .

Q. What methodological gaps exist in assessing this compound’s environmental fate and terrestrial toxicity?

Methodological Answer:

- Develop a custom LC-MS/MS spectral library for the compound and its degradation products to improve detection in environmental matrices (soil, water). Use high-resolution mass spectrometry (HRMS) for unambiguous identification .

- Apply microcosm assays to simulate aerobic/anaerobic degradation pathways. Pair with metagenomic sequencing to track microbial community shifts linked to triazene metabolism .

Methodological Considerations for Data Interpretation

- Handling Conflicting Data : Replicate experiments across independent labs using harmonized protocols (e.g., OECD guidelines) to isolate procedural vs. compound-specific variability .

- Experimental Design : Adopt the FLOAT framework to define scope, ensuring questions balance breadth (e.g., "How does solvent choice affect reactivity?") with feasibility (e.g., limiting solvents to 5 candidates) .

- Literature Integration : Justify hypotheses by citing foundational studies (e.g., Wasserscheid & Keim’s work on solvent effects in catalysis ) and explicitly address gaps (e.g., lack of ecotoxicological data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.